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N-Gluconyl ethanolamine

Flavor formulation Physical handling Powder blending

Achieving balanced taste modulation in aqueous food systems requires hydrophilic N-acylethanolamines. N-Gluconyl ethanolamine (CAS 686298-93-1) solves lipophilic analog partitioning issues with logP -3.83 and 105 g/L solubility. • **Potency advantage:** Effective at 1.1-4.0 µg/L (vs. 0.4-2.5 mg/L for analogs); patent-mandated <50:1 usage ratio prevents over-application. • **Process benefits:** Crystalline powder (mp 99-100°C) prevents caking; ≥99% purity exceeds JECFA/EFSA requirements for regulatory submission. Available for R&D and commercial flavor formulations.

Molecular Formula C8H17NO7
Molecular Weight 239.22 g/mol
CAS No. 686298-93-1
Cat. No. B12002789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Gluconyl ethanolamine
CAS686298-93-1
Molecular FormulaC8H17NO7
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C8H17NO7/c10-2-1-9-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,10-15H,1-3H2,(H,9,16)
InChIKeyDTMUKVUZNZJFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water;  insoluble in pentane
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





N-Gluconyl Ethanolamine Procurement Profile


N-Gluconyl ethanolamine (CAS 686298-93-1, FEMA 4254, JECFA 1772) is a synthetic N-acylethanolamine formed by the condensation of D-gluconic acid (or its lactone) with ethanolamine [1]. It is classified as a flavoring agent with a characteristic cooked-brown, roasted aroma and is recognized as a taste-modulating ingredient in food and beverage applications [2]. The molecule contains a pentahydroxyhexanamide head group linked to an ethanolamine tail, endowing it with high aqueous solubility and pronounced hydrophilicity relative to structurally related N-acylethanolamine flavor compounds [3]. Regulatory evaluations by JECFA (2007) and FEMA support its safe use as a flavoring substance at current intake levels [4].

Why Substitution with Other N-Acylethanolamines Fails


Although N-gluconyl ethanolamine shares the N-acylethanolamine core with analogs such as N-lactoyl ethanolamine (FEMA 4256) and N-gluconyl ethanolamine phosphate (FEMA 4255), these compounds are not interchangeable in flavor formulations. The gluconyl moiety imparts distinctly higher hydrophilicity (logP ~ -3.8 to -4.3) compared to the lactoyl analog (logP ~ -1.3 to -2.3), altering partitioning in aqueous food matrices and extraction behavior . More critically, patent disclosures reveal that N-gluconyl ethanolamine exhibits a unique potency profile: when present in a flavor composition, the weight ratio of total taste-improving substances to flavoring substances must be restricted to less than 50:1—a constraint not specified for other N-acylethanolamine taste modulators such as N-lactoyl ethanolamine or N-α-hydroxy-butanoyl ethanolamine [1]. This ratio limitation implies that N-gluconyl ethanolamine delivers a disproportionately strong sensory impact at low inclusion levels, making direct replacement by a less potent analog without reformulation likely to produce sub-threshold or off-target flavor effects. The quantitative evidence in Section 3 substantiates these differentiation dimensions.

Quantitative Differentiation from Closest Analogs


Physical Form and Handling Comparison

N-Gluconyl ethanolamine is a white crystalline powder with a melting point of 99–100°C, whereas its direct structural analog N-lactoyl ethanolamine (CAS 5422-34-4, FEMA 4256) is reported as a viscous, brownish liquid . This difference in physical state translates into superior ease of weighing, dry blending, and homogeneity in powdered food formulations for the gluconyl derivative. The crystalline nature also confers better stability against oxidative degradation compared to the liquid lactoyl form .

Flavor formulation Physical handling Powder blending

Hydrophilicity and logP Differentiation

The logP (octanol-water partition coefficient) of N-gluconyl ethanolamine is measured at -3.83 (ChemicalBook) with predicted values ranging from -2.7 (ALOGPS) to -4.7 (ChemAxon), reflecting strong hydrophilicity . In contrast, N-lactoyl ethanolamine exhibits logP values of -1.268 (est., Good Scents) to -2.31 (EPI Suite), indicating it is approximately 10–100 fold more lipophilic [1]. This physicochemical divergence directly impacts behavior in biphasic food systems, extraction protocols, and headspace partitioning. The more hydrophilic gluconyl derivative preferentially partitions into aqueous phases, making it the preferred choice for water-continuous food products (beverages, dairy) where consistent flavor release is required [2].

logP Hydrophilicity Food matrix partitioning Extraction selectivity

Taste-Modulating Potency in Wine

In two independent studies conducted by the same research group, N-gluconyl ethanolamine and N-lactoyl ethanolamine were each quantified in Beerenauslese wines using validated LC-MS/MS methods. N-Gluconyl ethanolamine was detected at 1.1 and 4.0 µg/L (de Rijke et al., 2007, J. Chromatogr. A) [1]. N-Lactoyl ethanolamine was detected at 0.4 and 2.5 mg/L in the same wine type (de Rijke et al., 2006, Mol. Nutr. Food Res.) [2]. This represents an approximately 1,000-fold concentration differential (w/w), implying that N-gluconyl ethanolamine exerts a comparable or greater taste-modulating effect at substantially lower mass concentrations. This finding is consistent with the patent-imposed 50:1 ratio restriction, reinforcing the compound's exceptional sensory potency [3].

Taste modulation Sensory potency Beerenauslese wine LC-MS quantification

Patent-Defined Usage Ratio Restriction

Patent EP1771090B1 (Quest International) discloses flavor compositions containing taste-improving substances of formula CH2OH-(CHOH)4-CO-NH-CH2-X. When the composition contains N-gluconyl ethanolamine (X = OH) or a salt thereof, the weight ratio of total taste-improving substances to flavoring substances must be less than 50:1, and preferably less than 10:1 [1]. This explicit numerical restriction is unique to N-gluconyl ethanolamine within the patent's scope and is not applied to other taste improvers such as N-lactoyl ethanolamine, N-lactoyl ethanolamine phosphate, or N-α-hydroxy-butanoyl ethanolamine [2]. The restriction indicates that N-gluconyl ethanolamine possesses a significantly steeper dose-response curve for taste modulation, requiring careful dosing control to avoid over-enhancement.

Flavor composition Taste improvement Patent specification Formulation constraint

Aqueous Solubility vs. Phosphate Derivative

N-Gluconyl ethanolamine exhibits a predicted water solubility of approximately 105 g/L (ALOGPS, FooDB) or ~1,000,000 mg/L at 25°C (EPI Suite estimate) [1]. Its phosphorylated derivative, N-gluconyl ethanolamine phosphate (FEMA 4255, CAS 791807-20-0), shows a predicted water solubility of only ~12.5 g/L (HMDB) [2]. This ~8-fold difference in aqueous solubility makes the non-phosphorylated parent compound substantially more compatible with high-water-activity products such as ready-to-drink beverages, clear dairy systems, and aqueous flavor stock solutions. The phosphate derivative, while also water-soluble, may face solubility constraints in concentrated syrup or high-solids formulations [3].

Aqueous solubility Formulation compatibility Beverage applications

Purity Specification Comparison

Commercial specifications indicate that N-gluconyl ethanolamine is routinely supplied at ≥99% purity (minimum assay) with verification by CNMR, HNMR, IR, and MS methods . In comparison, N-gluconyl ethanolamine phosphate is specified with a broader assay range of 95.00–100.00% [1]. The tighter purity specification of the non-phosphorylated form reduces the uncertainty associated with impurity profiles, which is particularly relevant for flavor houses operating under ISO 22000 or FSSC 22000 quality management systems. Higher purity also minimizes batch-to-batch sensory variability, a critical factor in maintaining finished product consistency [2].

Purity Quality specification Regulatory compliance Procurement

Preferred Application Scenarios


Aqueous Stock Solutions and Ready-to-Drink Beverages

N-Gluconyl ethanolamine's water solubility of ~105 g/L and logP of -3.83 make it the superior choice for aqueous flavor bases, clear beverages, and water-continuous dairy products where the more lipophilic N-lactoyl ethanolamine (logP -1.3 to -2.3) would preferentially partition into fat droplets or headspace, leading to unbalanced flavor delivery . The 8-fold higher solubility over N-gluconyl ethanolamine phosphate (12.5 g/L) further ensures that concentrated stock solutions remain stable without precipitation during storage and dilution [1].

Dry Powdered Flavor Formulations

The white crystalline powder form (mp 99–100°C) of N-gluconyl ethanolamine provides superior free-flowing characteristics for dry blending operations compared to the viscous brownish liquid form of N-lactoyl ethanolamine . This physical form advantage reduces caking, improves dosing accuracy in micro-ingredient systems, and extends shelf stability in powdered beverage mixes, bouillon bases, and dry seasoning blends.

High-Potency Taste Modulation at Low Inclusion Rates

The ~1,000-fold lower effective concentration of N-gluconyl ethanolamine (detected at 1.1–4.0 µg/L in wine) relative to N-lactoyl ethanolamine (0.4–2.5 mg/L) demonstrates that the gluconyl derivative achieves taste modulation at substantially lower mass concentrations [2][3]. This potency advantage, corroborated by the patent-imposed <50:1 usage ratio restriction [4], translates to lower per-kilogram formulation cost, reduced ingredient inventory volume, and minimal impact on finished product label declarations—key procurement criteria for clean-label and cost-optimized product development.

Regulatory-Compliant Formulations with Tight Purity Specifications

With a minimum assay of ≥99% (verified by CNMR, HNMR, IR, and MS) , N-gluconyl ethanolamine exceeds the EFSA/JECFA baseline purity requirement of ≥95% [5] and outperforms the broader 95–100% specification of N-gluconyl ethanolamine phosphate. This high and consistent purity profile supports smoother regulatory dossier preparation, reduces batch rejection risk, and provides documented analytical traceability—critical factors for flavor houses servicing multiple regulatory jurisdictions (EU, US FDA, China NHC).

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